molecular formula C15H18O5 B11848505 Ethyl 6-(benzyloxy)-3,5-dioxohexanoate

Ethyl 6-(benzyloxy)-3,5-dioxohexanoate

Cat. No.: B11848505
M. Wt: 278.30 g/mol
InChI Key: DTYRQTAUXWBRSO-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)-3,5-dioxohexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes a benzyloxy group and two keto groups on a hexanoate backbone. Its chemical formula is C15H18O5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(benzyloxy)-3,5-dioxohexanoate typically involves the esterification of 6-(benzyloxy)-3,5-dioxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

6-(benzyloxy)-3,5-dioxohexanoic acid+ethanolacid catalystEthyl 6-(benzyloxy)-3,5-dioxohexanoate+water\text{6-(benzyloxy)-3,5-dioxohexanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 6-(benzyloxy)-3,5-dioxohexanoic acid+ethanolacid catalyst​Ethyl 6-(benzyloxy)-3,5-dioxohexanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(benzyloxy)-3,5-dioxohexanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Benzaldehyde derivative.

    Reduction: Ethyl 6-(benzyloxy)-3,5-dihydroxyhexanoate.

    Substitution: this compound derivatives with substituted nucleophiles.

Scientific Research Applications

Ethyl 6-(benzyloxy)-3,5-dioxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)-3,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The keto groups can participate in redox reactions, influencing cellular processes. The ester linkage allows the compound to be hydrolyzed, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 6-(benzyloxy)-3,5-dioxohexanoate can be compared with other similar compounds, such as:

    Ethyl 6-(methoxy)-3,5-dioxohexanoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 6-(benzyloxy)-3,5-dioxoheptanoate: Similar structure but with an additional carbon in the backbone.

    Ethyl 6-(benzyloxy)-3,5-dioxopentanoate: Similar structure but with one less carbon in the backbone.

Biological Activity

Ethyl 6-(benzyloxy)-3,5-dioxohexanoate is a compound of significant interest in the fields of organic chemistry and medicinal biology due to its potential therapeutic properties and its role as an intermediate in the synthesis of pharmaceuticals. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a hexanoate backbone with two keto groups at positions 3 and 5, and a benzyloxy substituent at position 6. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways. The benzyloxy group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets. The keto groups can participate in redox reactions, influencing metabolic processes within cells .

Antimicrobial Properties

Research has indicated that this compound exhibits antibacterial and antifungal activities. In studies involving various microbial strains, it was found to have significant effects against:

  • Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria including Pseudomonas aeruginosa.
  • Fungi , particularly Candida albicans.

The minimum inhibitory concentration (MIC) values for these activities suggest effective antimicrobial properties, although the specific MIC values vary across different studies .

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of this compound showed excellent antibacterial activity against S. aureus, with MIC values ranging from 625 to 1250 µg/mL. Compounds derived from this structure also exhibited activity against other Gram-positive bacteria .
  • Antifungal Activity : In another investigation, several derivatives were tested against C. albicans, revealing that most compounds displayed significant antifungal activity except for one derivative. This highlights the potential for developing antifungal agents based on this compound's structure .

Synthesis and Biocatalysis

The compound can be synthesized through various methods, including biocatalytic processes using specific yeast strains or bacterial enzymes. For instance, diketoreductase from Acinetobacter baylyi has been shown to stereoselectively reduce this compound to produce ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, an important intermediate for statin drugs . This biocatalytic approach not only enhances yield but also ensures high enantiomeric purity.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to understand its unique biological profile:

Compound NameStructural DifferencesBiological Activity
Ethyl 6-(methoxy)-3,5-dioxohexanoateMethoxy instead of benzyloxyVaries; less potent in some cases
Ethyl 6-(benzyloxy)-3,5-dioxoheptanoateAdditional carbon in backboneEnhanced lipophilicity; potential for increased activity
Ethyl 6-(benzyloxy)-3,5-dioxopentanoateOne less carbon in backboneReduced activity; structural impact on binding

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

ethyl 3,5-dioxo-6-phenylmethoxyhexanoate

InChI

InChI=1S/C15H18O5/c1-2-20-15(18)9-13(16)8-14(17)11-19-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3

InChI Key

DTYRQTAUXWBRSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC(=O)COCC1=CC=CC=C1

Origin of Product

United States

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